molecular formula C11H21ClN2O2 B1381144 tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride CAS No. 1434142-28-5

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

Cat. No.: B1381144
CAS No.: 1434142-28-5
M. Wt: 248.75 g/mol
InChI Key: HPGJJHJYXDCYAU-UHFFFAOYSA-N
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Description

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride: is a heterocyclic compound with a unique spiro structure. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. The compound is known for its stability and reactivity, making it a valuable building block in synthetic organic chemistry .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents. Its stability and reactivity make it a promising candidate for drug development .

Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different spirocyclic derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group. These features contribute to its stability and reactivity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJJHJYXDCYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-28-5
Record name Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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